Cas no 4202-67-9 (2-[(2-hydroxyethylamino)methyl]phenol)
4202-67-9 structure
Product Name:2-[(2-hydroxyethylamino)methyl]phenol
CAS-nummer:4202-67-9
MF:C9H13NO2
MW:167.205022573471
CID:1512987
PubChem ID:96180
Update Time:2025-04-21
2-[(2-hydroxyethylamino)methyl]phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[(2-hydroxyethylamino)methyl]phenol
- BRN 2718821
- NSC58168
- 2-Salicylamino-aethanol
- Phenol, o-(N-(2-hydroxyethyl)aminomethyl)-
- 2-(2-Hydroxy-benzylamino)-aethanol
- o-(N-(2-Hydroxyethyl)aminomethyl)phenol
- o-[N-(2-Hydroxyethyl)aminomethyl]phenol
- Ethanol, 2-(o-hydroxybenzylamino)-
- N-(2-hydroxybenzyl)ethanolamine
- Ethanol, 2-(salicylamino)-
- 2-salicylamino-ethanol
- Phenol, o-[N-(2-hydroxyethyl)aminomethyl]-
- 2-{[(2-hydroxyethyl)amino]methyl}phenol
- SCHEMBL1436928
- NSC 58168
- UNII-L1JH4AA73K
- 2-((2-HYDROXYETHYLAMINO)METHYL)PHENOL
- 4-13-00-01680 (Beilstein Handbook Reference)
- 4202-67-9
- (2-hydroxybenzyl)(2-hydroxyethyl)amine
- 2-(((2-hydroxyethyl)amino)methyl)phenol
- DS-002510
- NSC-58168
- DTXSID50194847
- N-(2-hydroxy-benzyl)ethanolamine
- L1JH4AA73K
-
- Inchi: 1S/C9H13NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,10-12H,5-7H2
- InChI-sleutel: DDNZKESRAINYTI-UHFFFAOYSA-N
- LACHT: OC1C=CC=CC=1CNCCO
Berekende eigenschappen
- Exacte massa: 167.09469
- Monoisotopische massa: 167.094628657g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 4
- Complexiteit: 119
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.3
- Topologisch pooloppervlak: 52.5Ų
Experimentele eigenschappen
- PSA: 52.49
- LogboekP: 0.86500
2-[(2-hydroxyethylamino)methyl]phenol Gerelateerde literatuur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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